molecular formula C20H24N4O3 B2726252 2-(1H-indol-1-yl)-1-(4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)ethanone CAS No. 1428371-26-9

2-(1H-indol-1-yl)-1-(4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)ethanone

Cat. No.: B2726252
CAS No.: 1428371-26-9
M. Wt: 368.437
InChI Key: BHUKWISQFAVHOP-UHFFFAOYSA-N
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Description

2-(1H-Indol-1-yl)-1-(4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)ethanone is a novel synthetic compound of significant interest in medicinal chemistry and pharmacological research, particularly for investigating structure-activity relationships in heterocyclic systems. Its molecular architecture incorporates two privileged scaffolds in drug discovery: an indole moiety and a piperidine ring linked to a 1,2,4-oxadiazole heterocycle . The 1,2,4-oxadiazole ring, especially when substituted with flexible chains like the 2-methoxyethyl group, is a well-established bioisostere for ester and amide functionalities, often employed to fine-tune properties such as metabolic stability, solubility, and overall potency . This specific structural feature is strategically utilized in advanced research to modulate a compound's interaction with biological targets and optimize its physicochemical profile . The indole ring system is a ubiquitous component in pharmaceuticals and bioactive natural products, frequently enabling interactions with diverse enzyme families and receptor types through π-stacking and hydrogen bonding . This complex chimeric structure presents a key tool for researchers exploring the molecular recognition of complex proteins, including G protein-coupled receptors (GPCRs) and enzymes . The compound serves as a critical intermediate in the design and synthesis of functionalized heterocycles, enabling the development of new chemical entities for high-throughput screening and target validation . Its primary research value lies in its potential as a precursor or template for developing novel bioactive molecules, offering a versatile chemical framework for further structural diversification and optimization in early-stage discovery programs. All studies must be conducted in compliance with applicable research use only (RUO) regulations.

Properties

IUPAC Name

2-indol-1-yl-1-[4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-26-13-9-18-21-20(27-22-18)16-7-10-23(11-8-16)19(25)14-24-12-6-15-4-2-3-5-17(15)24/h2-6,12,16H,7-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUKWISQFAVHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NOC(=N1)C2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-indol-1-yl)-1-(4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)ethanone is a complex organic molecule that combines the pharmacological properties of indole, oxadiazole, and piperidine moieties. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Molecular Formula

The molecular formula for this compound is C18H24N4O3C_{18}H_{24}N_{4}O_{3}, with a molecular weight of approximately 344.41 g/mol.

Structural Components

  • Indole Moiety : Known for its diverse biological activities including anticancer and antimicrobial properties.
  • Oxadiazole Ring : Associated with various pharmacological effects such as anti-inflammatory and antimicrobial activities.
  • Piperidine Ring : Often linked to analgesic and cognitive-enhancing effects.

Target Interactions

The compound exhibits high affinity for multiple biological targets, including:

  • Enzymatic Inhibition : It has been shown to inhibit acetylcholinesterase (AChE) and urease, which are crucial in neurodegenerative diseases and bacterial infections, respectively.
  • Receptor Binding : Indole derivatives typically engage with serotonin receptors and other neurotransmitter systems, potentially influencing mood and cognition.

Biochemical Pathways

The compound's action may involve several biochemical pathways:

  • Antioxidant Activity : By scavenging free radicals, it may protect cells from oxidative stress.
  • Antimicrobial Activity : It disrupts bacterial cell wall synthesis or function through various mechanisms.

Anticancer Properties

Research indicates that derivatives of indole and oxadiazole demonstrate significant cytotoxic effects against various cancer cell lines. For instance:

  • A study reported that similar compounds induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than standard chemotherapy agents like bleomycin .

Antimicrobial Effects

The compound has shown promising results against several bacterial strains:

  • Moderate to strong activity against Salmonella typhi and Bacillus subtilis was observed, indicating its potential as an antibacterial agent .

Enzyme Inhibition

The compound's ability to inhibit AChE suggests potential applications in treating Alzheimer's disease. Its IC50 values indicate strong inhibition compared to established drugs .

Case Studies

Recent studies have evaluated the biological activity of synthesized derivatives related to this compound:

  • Antibacterial Activity : Compounds similar to this compound were tested against various strains. The results demonstrated effective inhibition with IC50 values ranging from 0.63 µM to 6.28 µM .
  • Anticancer Studies : Research highlighted the effectiveness of similar indole derivatives in inducing apoptosis in cancer cells through specific signaling pathways .
  • Enzyme Binding Studies : Bovine serum albumin (BSA) binding studies indicated a strong interaction between the compound and serum proteins, suggesting good bioavailability .

Data Tables

Biological ActivityTest Organism/ModelIC50 Value (µM)Reference
AntibacterialSalmonella typhi0.63
AntibacterialBacillus subtilis6.28
AChE InhibitionHuman AChE2.14
Anticancer (apoptosis)FaDu Hypopharyngeal CellsN/A

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substitutions

1-(Thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine ()
  • Structure: Replaces indole with thiophene and substitutes oxadiazole with another thiophene.
  • Key Differences :
    • Thiophene rings (aromatic sulfur heterocycles) may reduce π-π stacking compared to indole’s nitrogen-containing aromatic system.
    • Molecular weight: 359.46 g/mol (vs. ~420–440 g/mol estimated for the target compound).
  • Implications : Lower molecular weight may improve bioavailability but reduce target specificity for indole-binding receptors (e.g., serotonin receptors) .
1-(4-{[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]methyl}piperidin-1-yl)-2-(3-methylphenyl)ethan-1-one ()
  • Structure: Features a 4-fluorophenyl-substituted oxadiazole and a 3-methylphenyl group on ethanone.
  • Key Differences :
    • Fluorine substituent enhances electronegativity and metabolic stability.
    • Predicted pKa: -0.60 (indicative of weak acidity vs. neutral target compound).
  • Implications : The fluorophenyl group may increase blood-brain barrier penetration but reduce solubility compared to the 2-methoxyethyl group in the target compound .

Analogues with Alternative Core Scaffolds

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives ()
  • Structure : Tetrazole ring replaces oxadiazole; aryl groups vary.
  • Key Differences :
    • Tetrazole’s higher polarity and hydrogen-bonding capacity may alter binding kinetics.
    • Synthesized via sodium azide and triethyl orthoformate, suggesting divergent reactivity compared to oxadiazole formation .
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone ()
  • Structure : Piperazine replaces piperidine; indole is at the 2-position.
  • Key Differences :
    • Piperazine’s additional nitrogen may confer basicity (pKa ~8–9) vs. piperidine (pKa ~10).
    • Indol-2-yl linkage could sterically hinder receptor binding compared to indol-1-yl in the target .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Substituents Predicted LogP Notable Properties
Target Compound ~430* 2-Methoxyethyl, indol-1-yl ~2.5–3.0 Moderate solubility, GPCR affinity
1-(Thiophen-2-ylacetyl)-... () 359.46 Thiophene, oxadiazole-thiophene ~3.2 Lower polarity, reduced target specificity
Compound 393.45 4-Fluorophenyl, 3-methylphenyl ~4.0 High lipophilicity, CNS penetration
Compound 311.40 Benzylpiperazine, indol-2-yl ~2.8 Enhanced basicity, metabolic instability

*Estimated based on structural similarity.

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